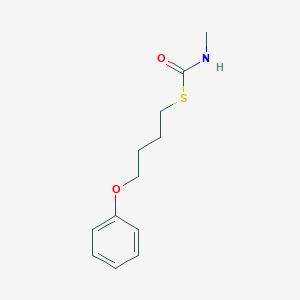

S-(4-Phenoxybutyl) methylcarbamothioate

Description

S-(4-Phenoxybutyl) methylcarbamothioate is a sulfur-containing carbamate compound primarily used as an acaricide and fungicide in agricultural applications. Its chemical structure consists of a phenoxybutyl group attached to a methylcarbamothioate moiety (SCH₂NHCOO–). The compound is registered under CAS number 2930909053 and is regulated under strict import/export pesticide registration protocols . It demonstrates efficacy against soil-borne pathogens such as Fusarium, Pythium, and Rhizoctonia spp., particularly in rice nurseries, where it is applied to prevent seedling wilt .

Key properties include:

Properties

CAS No. |

103614-73-9 |

|---|---|

Molecular Formula |

C12H17NO2S |

Molecular Weight |

239.34 g/mol |

IUPAC Name |

S-(4-phenoxybutyl) N-methylcarbamothioate |

InChI |

InChI=1S/C12H17NO2S/c1-13-12(14)16-10-6-5-9-15-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,13,14) |

InChI Key |

PYXKITPHJWVGIK-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)SCCCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Phenoxybutyl) methylcarbamothioate typically involves the reaction of 4-phenoxybutylamine with methyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

S-(4-Phenoxybutyl) methylcarbamothioate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

S-(4-Phenoxybutyl) methylcarbamothioate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce thiocarbamate groups into molecules.

Biology: Studied for its potential as an antifungal and antibacterial agent.

Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of fungal infections.

Industry: Used as a pesticide to control pests and fungi in agricultural settings.

Mechanism of Action

The mechanism of action of S-(4-Phenoxybutyl) methylcarbamothioate involves the inhibition of key enzymes in the metabolic pathways of fungi and pests. It targets the enzyme acetylcholinesterase, which is crucial for the transmission of nerve impulses. By inhibiting this enzyme, the compound disrupts the normal functioning of the nervous system in pests, leading to their death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares S-(4-Phenoxybutyl) methylcarbamothioate with analogous carbamothioate pesticides, highlighting structural, functional, and regulatory differences:

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Phenoxybutyl Group: Present in both this compound and fenothiocarb, this hydrophobic chain enhances lipid solubility, facilitating translocation in plant tissues and soil mobility .

- Methylsulfonyloxy Group (Methasulfocarb) : Introduces polarity, improving water solubility and systemic activity, making it effective as a foliar fungicide and growth regulator .

Spectrum of Activity

- This compound: Targets soil pathogens in rice nurseries, likely due to its stability in wet conditions and root uptake efficiency .

- Methasulfocarb : Broad-spectrum fungicide with additional growth-regulating effects, attributed to its sulfonyl group’s reactivity with fungal cell membranes .

- Fenothiocarb: Specialized acaricidal activity, possibly due to enhanced persistence on leaf surfaces .

Regulatory and Environmental Considerations

- The target compound’s import/export restrictions reflect its classification as a high-priority pesticide, necessitating rigorous safety evaluations .

- Methasulfocarb’s approval for foreign use suggests established tolerance levels in specific regions, though environmental persistence of its sulfonyl group warrants monitoring .

Research Findings and Gaps

- However, structural analogs like methasulfocarb show higher polarity, correlating with faster soil degradation compared to the phenoxybutyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.